Bienvenue dans la boutique en ligne BenchChem!

Zenidolol

β2-adrenergic receptor selectivity profiling competitive binding assay

A highly selective β2-adrenergic antagonist (β2/β1 selectivity >70-fold) with a sub-nanomolar Ki (0.7 nM). Ideal for pulmonary artery and GPCR research where cross-reactivity confounds standard beta-blockers. This compound provides clean β2 blockade without the β1-mediated cardiovascular effects seen with non-selective alternatives. Purchase for validated in vitro/vivo studies.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 72795-26-7
Cat. No. B1674261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZenidolol
CAS72795-26-7
Synonymserythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol
ICI 111,581
ICI 111581
ICI 118,551
ICI 118551
ICI 118551, hydrochloride
ICI-111581
ICI-118551
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
InChIInChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1
InChIKeyVFIDUCMKNJIJTO-CJNGLKHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (2R,3R)-rel- (CAS 72795-26-7) and Its Scientific Identity


2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (2R,3R)-rel- (CAS 72795-26-7), commonly designated as Zenidolol or ICI 118,551, is a synthetic small-molecule compound belonging to the aryloxypropanolamine class of beta-adrenoceptor antagonists [1]. It is recognized as a highly selective β2-adrenergic receptor antagonist, with its S,S-enantiomer representing the most potent optical isomer for β2-selective blockade [2]. The compound has a molecular formula of C17H27NO2 and a molecular weight of approximately 277.4 g/mol, typically provided as a free base or hydrochloride salt for research applications [1].

Why 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (2R,3R)-rel- (CAS 72795-26-7) Cannot Be Interchanged with Generic Beta-Blockers


Simple substitution with other beta-adrenoceptor antagonists is not scientifically valid due to the compound's exceptional β2-subtype selectivity profile. While conventional beta-blockers such as propranolol exhibit non-selective blockade (β2/β1 selectivity ratio ~2.2) and β1-selective agents like atenolol primarily target cardiac receptors, ICI 118,551 demonstrates a β2/β1 selectivity ratio of approximately 123 in vitro [1] and >300-fold selectivity over β1 and β3 receptors [2]. This profound selectivity translates to distinct pharmacological outcomes: at β2-selective doses, the compound fails to block β1-mediated inotropic stimulation and renin release—effects that are prominent with both non-selective and β1-selective beta-blockers [3]. Consequently, the functional profile cannot be replicated by alternative beta-blockers, making substitution inappropriate for experiments requiring selective interrogation of β2-adrenergic pathways.

Quantitative Differentiation Evidence for 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (2R,3R)-rel- (CAS 72795-26-7)


β2-Adrenoceptor Selectivity: In Vitro Binding Affinity Comparison with Propranolol and Atenolol

ICI 118,551 exhibits a β2/β1 selectivity ratio approximately 56-fold greater than that of propranolol (123 versus 2.2), as determined by pA2 values in guinea pig isolated tissue preparations [1]. Against human recombinant receptors, the compound displays a β2:β1 selectivity of ~71-fold based on Ki values (0.7 nM vs. 49.5 nM) [2]. The absolute binding affinity (Ki = 0.7 nM) for the β2-adrenoceptor places the compound in the sub-nanomolar potency range, substantially exceeding the affinity of most clinically available beta-blockers for this subtype.

β2-adrenergic receptor selectivity profiling competitive binding assay

Human Airway β2-Blockade: In Vivo Functional Selectivity Compared with Propranolol

In a placebo-controlled crossover trial with healthy subjects (n=6), ICI 118,551 (20 mg or 50 mg) was compared directly with propranolol (40 mg) for effects on bronchial β2-adrenoceptors and exercise heart rate. The key quantitative differentiation lies in the near-complete separation of airway blockade from chronotropic suppression: at the 20 mg dose, ICI 118,551 produced an airway dose ratio of 11 (indicating significant β2 blockade) while reducing exercise heart rate by only 0.6%—a minimal β1 effect [1]. In contrast, propranolol 40 mg produced comparable airway blockade (dose ratio 48) but caused a 16.6% reduction in exercise heart rate, reflecting substantial cardiac β1 antagonism.

bronchial pharmacology salbutamol dose-response exercise heart rate

Exercise Performance and Metabolic Impact: Differential Profile vs. Atenolol and Propranolol

In a randomized, double-blind, placebo-controlled crossover study of eight healthy men, the differential effects of β1-selective (atenolol), β2-selective (ICI 118,551), and non-selective (propranolol) blockade on exercise parameters were quantified. The β2-selective profile of ICI 118,551 produces a distinct intermediate phenotype: cumulative work was reduced by 6.4% (P = 0.04) compared to 12.4% for propranolol (P < 0.01) and a non-significant 5.6% for atenolol [1]. Critically, ICI 118,551 did not augment the exercise-induced rise in serum potassium, whereas propranolol significantly augmented this response—a key safety consideration [1]. Peak exercise heart rate reduction was 6% for ICI 118,551 versus 23% for atenolol and 29% for propranolol [1].

exercise physiology potassium homeostasis beta-blocker comparison

Essential Tremor Management: Equivalent Efficacy with Reduced Cardiovascular Impact vs. Propranolol

A head-to-head clinical comparison of ICI 118,551 (150 mg daily) and propranolol (120 mg daily) in essential tremor patients demonstrated approximately equivalent tremor reduction (both reduced tremor by ~40% vs. placebo) [1]. The differentiation lies in the cardiovascular safety profile: propranolol significantly reduced both blood pressure and exercise heart rate, whereas ICI 118,551 had no significant effect on blood pressure and produced only a small, albeit significant, reduction in exercise-induced tachycardia [1]. This demonstrates that β2-selective blockade can achieve therapeutic tremor reduction while sparing β1-mediated cardiovascular functions.

essential tremor neurological disorders cardiovascular safety

Antihypertensive Efficacy Independent of β1-Blockade: Distinct Mechanism vs. Conventional Beta-Blockers

A double-blind, placebo-controlled trial in mild essential hypertension patients compared ICI 118,551 (50 mg t.i.d.) with propranolol (80 mg t.i.d.). Both compounds significantly decreased systolic and diastolic blood pressure versus placebo [1]. The mechanistic differentiation is critical: at the 50 mg t.i.d. dose, ICI 118,551 did not block β1-mediated inotropic stimulation or renin release (confirming its β2-selectivity in vivo), yet still produced significant antihypertensive effects [1]. Propranolol, by contrast, reduced blood pressure via combined β1 and β2 blockade. This demonstrates that β2-blockade alone can lower blood pressure—a finding that challenges the prevailing assumption that β1-antagonism is essential for antihypertensive action.

hypertension blood pressure regulation beta-2 selective pharmacology

Pulmonary Artery-Specific Vasorelaxation: Unique Vascular Effect Not Observed with Other Beta-Blockers

In isolated mouse pulmonary arteries, ICI 118,551 evoked a decrease in vascular tone and shifted the norepinephrine dose-response curve rightward, indicating reduced sensitivity to contractile agonists [1]. Notably, this effect was pulmonary artery-specific: ICI 118,551 had no effect on the dose-response curve of norepinephrine in the aorta (systemic vessel) [1]. In the isolated perfused lung model, ICI 118,551 reduced pulmonary arterial pressure under both normoxic and hypoxic conditions while increasing vascular lumen diameter [1]. In vivo, ICI 118,551 specifically decreased pulmonary but not systemic blood pressure [1]. This pulmonary-selective vasorelaxant property is not described for atenolol, propranolol, or metoprolol in this model system.

pulmonary hypertension vascular pharmacology endothelial nitric oxide

Optimal Research Applications for 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (2R,3R)-rel- (CAS 72795-26-7)


Pharmacological Dissection of β2- vs. β1-Mediated Physiological Responses In Vivo

The compound's β2/β1 selectivity ratio of ~70-123 [1][2] makes it the preferred tool for experiments requiring clean β2-antagonism with minimal β1 crossover. At the 20 mg oral dose in humans, significant airway β2-blockade (salbutamol dose ratio = 11) is achieved with only 0.6% reduction in exercise heart rate, confirming minimal cardiac β1 engagement [3]. This enables clean pharmacological dissection of β2-specific contributions to bronchial tone, vascular responses, and metabolic regulation.

Essential Tremor Mechanism Studies with Reduced Cardiovascular Confounding

ICI 118,551 provides equivalent tremor reduction (~40%) to propranolol without the confounding blood pressure reduction or significant bradycardia [4]. This profile is critical for studies investigating β2-specific mechanisms in tremor pathophysiology, as it isolates the tremor-suppressing effect from the cardiovascular effects that complicate interpretation when using non-selective beta-blockers.

Pulmonary Vascular Research and Pulmonary Hypertension Models

ICI 118,551 demonstrates a unique pulmonary artery-specific vasorelaxant effect not observed with other beta-blocker classes. In isolated mouse pulmonary arteries, it reduces sensitivity to contractile agonists while having no effect on systemic vessels (aorta) [5]. In the isolated perfused lung model, it reduces pulmonary arterial pressure under both normoxia and hypoxia [5]. In vivo, it specifically decreases pulmonary but not systemic blood pressure [5]. This pulmonary-selective property establishes ICI 118,551 as a valuable tool for investigating β2-mediated pulmonary vascular regulation and as a reference compound in pulmonary hypertension research.

β2-Selective Reference Standard for Radioligand Binding and GPCR Screening Assays

With a sub-nanomolar Ki (0.7 nM) for the human β2-adrenoceptor and selectivity exceeding 70-fold over β1 (Ki = 49.5 nM) and >800-fold over β3 (Ki = 611 nM) [1][2], ICI 118,551 serves as an essential reference ligand for establishing β2-selectivity in competitive binding assays and functional GPCR screens. Its well-characterized binding parameters and commercial availability as a high-purity research compound make it the standard comparator for evaluating novel β2-ligand candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zenidolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.